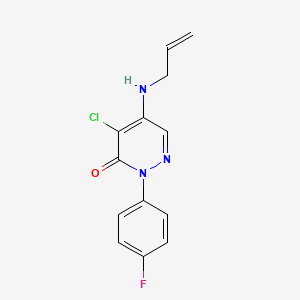

![molecular formula C22H17ClFN3O B3037549 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime CAS No. 478257-45-3](/img/structure/B3037549.png)

2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime

Descripción general

Descripción

The compound “2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime” is a derivative of imidazopyridine . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazopyridine derivatives can be synthesized from easily available chemicals using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . In a study, a series of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde were synthesized .Molecular Structure Analysis

The molecular structure of imidazopyridine derivatives can vary based on the substituents on the ligands . The asymmetric unit of the title compound contains two molecules with dihedral angles between their benzene rings and imidazole ring systems .Chemical Reactions Analysis

Imidazopyridine derivatives can form complexes with copper (II) salts, which have been examined for their catecholase activity . The principle of catecholase is based on the oxidation reaction of catechol to o-quinone .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazopyridine derivatives can vary based on their structure. For example, one derivative was reported as a white solid with a melting point of 167°C .Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

Compounds involving the imidazo[1,2-a]pyridine nucleus, such as 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime, are synthesized for various applications. One such synthesis led to the creation of heterosubstituted chalcones and oxopyrimidines, which were evaluated for antimicrobial activity, signifying their potential in medicinal chemistry. The chemical structures were confirmed through IR, 1H-NMR, MASS spectral data, and elemental analysis, reinforcing the accuracy and viability of the synthetic pathways used (Joshi, Vekariya, Dodiya, Ghetiya, & Joshi, 2012).

Chemical Transformations and Mechanistic Studies

In the realm of chemical transformations, the oximes of certain carbaldehydes underwent thermally induced 1,3-dipolar cycloadditions, leading to fused isoxazolidine derivatives. The process exhibited a mechanistic feature suggesting the role of certain groups in the oximes as intramolecular catalysts for proton transfers. This insight into the chemical behavior of oximes can be instrumental in designing and synthesizing new compounds with specific properties (Gotoh, Sun, Hirayama, & Noguchi, 1996).

Fluorescent Molecular Rotor Studies

In the field of molecular sensing, a library of fluorescent molecular rotors (FMRs) was synthesized using a similar imidazo[1,2-a]pyridine compound. These FMRs were investigated for their viscosity sensing properties, demonstrating the chemical's utility in creating sensors that can detect changes in the environment. The FMRs showed significant enhancement in emission intensity in a viscous environment, indicating their potential use in various analytical and diagnostic applications (Jadhav & Sekar, 2017).

Antimicrobial and Pharmacological Screening

Another study focused on the synthesis of oximino-esters which exhibited ataractic (tranquilizing) activity. This underlines the compound's relevance in the development of new pharmacological agents, especially as tranquilizers. The study highlighted the significant tranquilizer effectiveness of diphenylcarbamyl analogs, marking them as potential candidates for further drug development and therapeutic applications (Kochhar & Williams, 1965).

Mecanismo De Acción

Target of Action

The primary target of this compound is related to the constitutive androstane receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .

Mode of Action

The compound interacts with its target, the CAR, by acting as an agonist . This means it binds to the receptor and activates it, leading to changes in the expression of genes regulated by this receptor .

Biochemical Pathways

The activation of CAR by this compound can affect various biochemical pathways. One of the key pathways is the oxidation of catechol to o-quinone . This reaction is catalyzed by copper (II)-ligand complexes, which the compound can form .

Result of Action

The activation of CAR and the subsequent changes in gene expression can have various molecular and cellular effects. For instance, the compound’s ability to catalyze the oxidation of catechol to o-quinone suggests it may play a role in processes such as melanin biosynthesis .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the nature of the substituents on the ligands and the anions of the copper salts can affect the oxidation efficiency of the copper (II)-ligand complexes .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events .

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce apoptosis (programmed cell death) in certain cancer cell lines by activating specific apoptotic pathways. It can also modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, such as prolonged inhibition of specific signaling pathways or persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes may metabolize this compound, leading to the formation of metabolites that can be excreted. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production .

Propiedades

IUPAC Name |

(E)-1-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-N-[(3-fluorophenyl)methoxy]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClFN3O/c1-15-4-3-11-27-20(13-25-28-14-16-5-2-6-19(24)12-16)21(26-22(15)27)17-7-9-18(23)10-8-17/h2-13H,14H2,1H3/b25-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYRYTYEZDBVKN-DHRITJCHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2C=NOCC3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CN2C1=NC(=C2/C=N/OCC3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

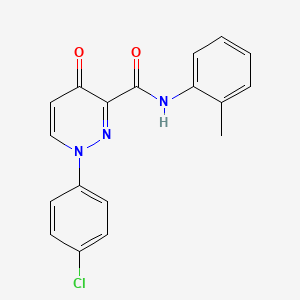

![2-[(4-Chlorophenyl)sulfanyl]-6-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3037468.png)

![2,6-Di(tert-butyl)-4-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B3037471.png)

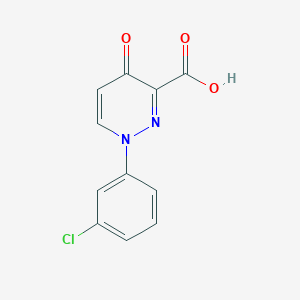

![2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)malononitrile](/img/structure/B3037478.png)

![[1,1'-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone](/img/structure/B3037479.png)

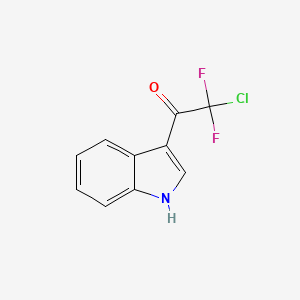

![1-(2-chloro-6-fluorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B3037482.png)

![4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl 4-methylbenzenesulfonate](/img/structure/B3037483.png)

![2-Amino-4-[(4-chlorobenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile](/img/structure/B3037485.png)

![5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B3037486.png)

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Chloride](/img/structure/B3037487.png)

![4-Chloro-2-(prop-2-en-1-ylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B3037488.png)